molecular formula C20H18FN5O3 B2934206 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide CAS No. 941976-21-2

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2934206
CAS No.: 941976-21-2
M. Wt: 395.394
InChI Key: UECYNRIJWSGCSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazotriazine ring is a heterocyclic ring containing nitrogen atoms, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The imidazotriazine ring, for example, could potentially participate in reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, while the presence of an acetamide group could influence its hydrogen bonding capabilities .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to the specified compound exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains. For example, novel heterocycles have demonstrated excellent antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, with activity data compared to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014). Additionally, thiazole derivatives synthesized in another study showed considerable antimicrobial effects on a range of foodborne Gram-positive and Gram-negative bacteria, as well as various Candida yeast species and Aspergillus and Penicillium filamentous fungi (Cankilic & Yurttaş, 2017).

Synthesis of Novel Compounds

The chemical compound under discussion serves as a foundation for the synthesis of novel compounds with potential biological activities. For instance, a study focused on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, exploring their antimicrobial activities. This research highlights the versatility of such compounds in generating novel therapeutic agents with broad applications (Padalkar et al., 2014).

Biological Interactions and Effects

The interaction of these compounds with biological targets, such as DNA, has been studied to understand their potential effects further. For instance, some compounds have been explored for their ability to interact with DNA, which could elucidate their mechanism of action and potential therapeutic uses in various diseases (Bischoff et al., 1998).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, among others .

Mechanism of Action

Properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-13-3-2-4-15(11-13)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)16-7-5-14(21)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECYNRIJWSGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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